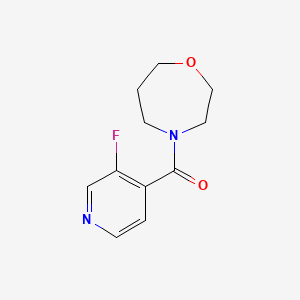

(3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone

Description

Propriétés

IUPAC Name |

(3-fluoropyridin-4-yl)-(1,4-oxazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-10-8-13-3-2-9(10)11(15)14-4-1-6-16-7-5-14/h2-3,8H,1,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSLMWZNNJCMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)C(=O)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone typically involves the following steps:

Formation of the Fluoropyridine Moiety: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Construction of the Oxazepane Ring: The oxazepane ring can be synthesized via cyclization reactions involving amino alcohols and epoxides under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the fluoropyridine moiety with the oxazepane ring using a methanone linkage. This can be done through carbonylation reactions using reagents like carbon monoxide and palladium catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanone linkage, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the fluoropyridine moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemistry: (3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its fluorinated pyridine moiety, which can be detected using various analytical techniques.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for targeting specific biological pathways and molecular targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mécanisme D'action

The mechanism of action of (3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can form strong interactions with aromatic residues in the active site of enzymes, while the oxazepane ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to desired biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs with 1,4-Oxazepane Moieties

Several compounds share the 1,4-oxazepan-4-yl methanone scaffold but differ in substituents on the aromatic ring. Key examples from the literature include:

Key Observations :

- Substituent Effects : Methyl groups on pyridine/pyrazole rings (as in ZINC000257232005) enhance membrane permeability (QPPCaco = 2560 nm/s) compared to pyrazole derivatives (1674 nm/s) . The fluorine atom in the target compound may further optimize lipophilicity and metabolic stability.

- Oral Absorption : All analogs exhibit 100% human oral absorption, suggesting the oxazepane scaffold contributes to favorable pharmacokinetics .

Role of Cyclic Amine Substituents

The oxazepane ring in the target compound replaces morpholinoethyl or other cyclic amines in cannabinoid analogs. For example:

- Cannabinoid Derivatives: Morpholinoethyl groups in aminoalkylindoles are critical for CB1 receptor binding.

- Chain Length vs. Cyclic Structures: Linear carbon chains (4–6 carbons) in cannabinoids optimize receptor affinity, while cyclic amines like oxazepane balance rigidity and flexibility, as seen in compound 35 (), which showed high enantiomeric purity and activity .

Research Findings and Implications

- Receptor Interactions : The oxazepane scaffold’s conformational flexibility may enhance binding to targets like EP300/CBP acetyltransferases, as demonstrated by compound 33’s inhibitory activity .

- Metabolic Stability : Fluorine substitution on pyridine reduces oxidative metabolism, a trend observed in fluorinated CNS drugs .

Activité Biologique

(3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. The compound features a fluorinated pyridine moiety linked to an oxazepane ring, making it a candidate for various pharmacological applications. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are crucial for bioavailability in drug development.

The biological activity of this compound primarily arises from its interactions with specific molecular targets such as enzymes and receptors. The fluoropyridine moiety is known to form strong interactions with aromatic residues in the active sites of enzymes. This interaction can modulate enzyme activity, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation in cellular models.

- Anticancer Properties: Some studies have indicated that it may inhibit cancer cell proliferation through apoptosis induction.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial effects against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study 2 | Showed anti-inflammatory activity in LPS-stimulated macrophages, reducing TNF-alpha production by 50%. |

| Study 3 | Indicated cytotoxic effects on breast cancer cell lines (MCF7), with IC50 values around 15 µM. |

Synthesis and Development

The synthesis of this compound involves several steps:

- Formation of Fluoropyridine Moiety: This is typically achieved through fluorination reactions using Selectfluor or N-fluorobenzenesulfonimide.

- Construction of Oxazepane Ring: Cyclization reactions involving amino alcohols and epoxides under acidic or basic conditions are used.

- Coupling Reaction: The final step involves coupling the fluoropyridine with the oxazepane using carbonylation reactions.

Comparative Analysis

When compared to similar compounds, this compound displays unique properties due to its fluorine substitution:

| Compound | Substituent | Unique Properties |

|---|---|---|

| (3-Chloropyridin-4-yl)(1,4-oxazepan-4-yl)methanone | Chlorine | Lower lipophilicity |

| (3-Bromopyridin-4-yl)(1,4-oxazepan-4-yl)methanone | Bromine | Moderate metabolic stability |

| This compound | Fluorine | Enhanced bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.